molecular formula C₈H₁₀Cl₂O₂ B156341 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 55701-03-6

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B156341
CAS No.: 55701-03-6
M. Wt: 209.07 g/mol
InChI Key: LLMLSUSAKZVFOA-UJURSFKZSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a chemical compound known for its role as an intermediate in the synthesis of various pyrethroid insecticides. Pyrethroids are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is crucial in the production of insecticides like permethrin, cypermethrin, and other related compounds .

Scientific Research Applications

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The compound, also known as Permethrin , is an insecticide in the pyrethroid chemical family . Its primary targets are the nervous systems of insects . It acts against insects as both a contact poison and an ingested poison .

Mode of Action

Permethrin, like other organophosphate insecticides, inhibits acetylcholinesterase, associated with the nervous systems of insects . This inhibition disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect .

Biochemical Pathways

The compound affects the biochemical pathways associated with the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synapses, causing continuous nerve impulses and eventual paralysis .

Pharmacokinetics

It’s known that the compound can be metabolized in the body, with metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, and 3-phenoxybenzoic acid .

Result of Action

The result of the compound’s action is the effective control of targeted insects. By disrupting their nervous systems, it causes their paralysis and eventual death, thus serving as an effective insecticide .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it’s used in various settings, including public health programs, household pest control, and protection of stored products from insects . Its prevalence in urban waterways and potential toxicity to non-target organisms have raised environmental concerns .

Safety and Hazards

This compound is very toxic, with a probable lethal oral dose in humans between 50 and 500 mg/kg . It is also moisture sensitive .

Biochemical Analysis

Biochemical Properties

It is known that this compound plays a crucial role in the synthesis of pyrethroids such as permethrin, cypermethrin, beta-cypermethrin, and pentenyl cypermethrin . These pyrethroids interact with various enzymes and proteins, particularly those involved in the nervous system of insects, leading to their insecticidal properties .

Cellular Effects

The cellular effects of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are not well-studied. The pyrethroids that it helps synthesize are known to have significant effects on cells. Pyrethroids disrupt the normal functioning of the nervous system in insects by delaying the closure of voltage-gated sodium channels in the neuronal membranes . This leads to prolonged nerve impulses, which ultimately result in the paralysis and death of the insect .

Molecular Mechanism

The pyrethroids it helps synthesize exert their effects at the molecular level by binding to voltage-gated sodium channels in neurons . This binding delays the closure of these channels, leading to a prolonged influx of sodium ions, which disrupts the normal propagation of nerve impulses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The stability, degradation, and long-term effects of the pyrethroids it helps synthesize have been studied. Pyrethroids are generally stable under normal storage conditions but can degrade over time, particularly when exposed to sunlight .

Dosage Effects in Animal Models

Studies on the pyrethroids it helps synthesize have shown that these compounds can have toxic effects at high doses .

Metabolic Pathways

The pyrethroids it helps synthesize are known to be metabolized in the body through various pathways, often involving the action of enzymes such as esterases and cytochrome P450 enzymes .

Transport and Distribution

The pyrethroids it helps synthesize are known to be distributed throughout the body after absorption, often accumulating in fatty tissues due to their lipophilic nature .

Subcellular Localization

The pyrethroids it helps synthesize are known to interact with components of the cell membrane, particularly voltage-gated sodium channels in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dichlorovinyl compounds with cyclopropane derivatives. One common method includes the use of phosgene in the presence of a catalyst, such as toluene, at elevated temperatures (80-90°C) for about 1.5 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, methanol, chloroform.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (cis-DCCA)
  • trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (trans-DCCA)
  • cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (DBCA)
  • 3-Phenoxybenzoic acid (3PBA)
  • 4-Fluoro-3-phenoxybenzoic acid (4F3PBA)

Uniqueness

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to its specific structure that allows it to be a versatile intermediate in the synthesis of various pyrethroid insecticides. Its dichlorovinyl group is particularly effective in enhancing the insecticidal properties of the final products .

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMLSUSAKZVFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt)
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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DSSTOX Substance ID

DTXSID5028039
Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55701-05-8, 55701-03-6
Record name Permethric acid
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URL https://commonchemistry.cas.org/detail?cas_rn=55701-05-8
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Record name 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
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Record name Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S)
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Synthesis routes and methods I

Procedure details

To a cooled solution (10°-15° C.) of 2.0 grams (0.009 mole) of cyano(6-phenoxy-2-pyridine)methanol and 2.0 grams (0.009 mole) of 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropane carboxylic acid chloride in 25 milliliters of anhydrous ether was added 1 milliliter of triethylamine. A white precipitate separated out immediately. The reaction mixture was stirred at room temperature for one-half (1/2) hour. The mixture was diluted with 50 milliliters of water and extracted thoroughly with ether. The ether extract was washed with water, dried over anhydrous magnesium sulfate and concentrated under vacuo to give 3.4 grams of crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid:cyano(6-phenoxy-2-pyridinyl)methyl ester product as a thick brown oil. This oil was purified by distillation under reduced pressure to give 1.8 grams of a light brown oil boiling at 190°-200° C. at 0.1-0.2 milliliters of mercury (mm). The oil had a refractive index of nD25 =1.5264. The structure of the product was confirmed by its nuclear magnetic resonance spectrum (NMR). Upon analysis, the product was found to have carbon, hydrogen and nitrogen contents of 60.28, 4.47 and 6.62 percent, respectively, as compared with the theoretical contents of 60.44, 4.35 and 6.71 percent respectively, as calculated for the above compound. (Compound No. 1).
[Compound]
Name
cyano(6-phenoxy-2-pyridine)methanol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate (1.5 g.) potassium hydroxide (2.0 g.) and ethanol (150 ml.) is refluxed for 2 hours, after which it is poured into water (500 ml.) and carefully acidified with concentrated hydrochloric acid. The white oily precipitate which is formed is collected by extraction with carbon tetrachloride, the extracts dried with anhydrous sodium sulphate, and the solvent evaporated under reduced pressure. The residual oil is heated under nitrogen to about 150°-160° C. for about 1.5 hours, and then cooled to form a crystalline mass. Recrystallisation from n-hexane yielded 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid, m.p. 87°-90° C., believed to be principally the trans-isomer.
Name
ethyl 2-(2,2-dichlorovinyl)-3,3-dimethyl-1-ethoxycarbonylcyclopropanecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Conversion to high cis 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (compound C acid). Sodium hydroxide (20 g, 0.5 mole) in 100 ml of water was added to the reaction mixture above with vigorous stirring and the whole was heated at 100° for 5 hours under conditions allowing for the distillation of the tert-butanol present from the Phase (a) reaction. The mixture was allowed to cool to room temperature, then washed with ether and made acidic with concentrated hydrochloric acid. The acidified mixture was extracted with ether and the ether extracts were combined, washed with brine, dried over magnesium sulfate and concentrated to give, after distillation, 18.22 g (87% yield) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, bp 102°-105°/0.3 mm Hg, purity 97.3%, C/T=78/22.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

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